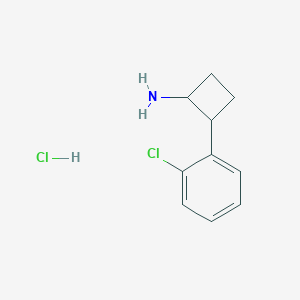

2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride

Description

BenchChem offers high-quality 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorophenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-4-2-1-3-7(9)8-5-6-10(8)12;/h1-4,8,10H,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYQTGMGVYSVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride, a valuable building block in modern medicinal chemistry. The cyclobutane motif, once underutilized due to perceived instability, is now recognized for its ability to impart unique three-dimensional structures, improve metabolic stability, and enhance physicochemical properties in drug candidates.[1][2] This document details the strategic synthesis, focusing on the construction of the key cyclobutanone intermediate followed by its conversion to the target amine via reductive amination. We will explore the causality behind methodological choices, provide detailed experimental protocols, and offer insights grounded in established chemical principles for researchers and professionals in drug development.

Introduction and Strategic Overview

The incorporation of strained, saturated rings like cyclobutanes into molecular scaffolds is a powerful strategy in drug discovery.[3] These rigid structures offer a departure from traditional flat, aromatic compounds, providing access to novel chemical space and potentially improving pharmacokinetic profiles.[2] 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride serves as a prime example of a key intermediate possessing this valuable structural motif.

The synthesis of this target molecule presents two primary challenges: the construction of the substituted cyclobutane ring and the stereoselective introduction of the amine functionality. Our strategic approach, outlined in the retrosynthetic analysis below, hinges on the formation of a key intermediate, 2-(2-chlorophenyl)cyclobutanone , followed by its conversion to the amine.

Retrosynthetic Analysis

A logical retrosynthetic analysis disconnects the carbon-nitrogen bond of the target amine, pointing to a reductive amination pathway. This identifies 2-(2-chlorophenyl)cyclobutanone as the pivotal precursor. The synthesis of this ketone itself can be approached through several methods, with ring expansion of a cyclopropyl precursor being a notable and efficient strategy.

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]

molecular structure of 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride

An In-depth Technical Guide to the Molecular Structure of 2-(2-Chlorophenyl)cyclobutan-1-amine Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the molecular characteristics of 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride. Given the novelty of this specific isomer, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust framework for its synthesis, characterization, and potential application.

Introduction: The Significance of Substituted Cycloalkaneamines

Substituted cycloalkaneamines are privileged scaffolds in modern medicinal chemistry. The conformational rigidity of the cyclobutane ring, combined with the electronic and steric properties of the 2-chlorophenyl substituent, makes 2-(2-Chlorophenyl)cyclobutan-1-amine a compelling building block for creating novel chemical entities. This class of compounds is of significant interest for its potential biological activities and applications as pharmaceutical intermediates.[1] The hydrochloride salt form enhances stability and aqueous solubility, which are critical properties for both chemical synthesis and biological testing.[2]

This whitepaper provides a detailed exploration of the molecular structure, a proposed synthetic pathway, robust analytical methods for structural elucidation, and a discussion of the potential research applications for this compound.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development.

Chemical Structure and Stereochemistry

2-(2-Chlorophenyl)cyclobutan-1-amine possesses two stereocenters, leading to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These can be grouped into two pairs of enantiomers, which are diastereomers of each other (cis and trans isomers). The relative orientation of the amine and chlorophenyl groups significantly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

-

cis-isomers: (1R,2S) and (1S,2R) - The amine and chlorophenyl groups are on the same face of the cyclobutane ring.

-

trans-isomers: (1R,2R) and (1S,2S) - The amine and chlorophenyl groups are on opposite faces of the cyclobutane ring.

The hydrochloride salt is formed by the protonation of the primary amine, creating an ammonium chloride ion pair.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(2-Chlorophenyl)cyclobutan-1-amine and its hydrochloride salt. Data for isomers are used as reliable estimates.

| Property | Value (for Free Base) | Value (for Hydrochloride Salt) | Source / Method |

| Molecular Formula | C₁₀H₁₂ClN | C₁₀H₁₃Cl₂N | Calculated |

| Molecular Weight | 181.66 g/mol | 218.12 g/mol | Calculated |

| Monoisotopic Mass | 181.06583 Da | 217.04250 Da | Predicted[3][4] |

| IUPAC Name | 2-(2-chlorophenyl)cyclobutan-1-amine | 2-(2-chlorophenyl)cyclobutan-1-amine hydrochloride | IUPAC Rules |

| Predicted XlogP | 2.1 - 2.2 | N/A | Predicted[3][4] |

| Physical Form | Likely an oil or low-melting solid | Crystalline Solid | Inferred[2] |

| Solubility | Soluble in organic solvents | Soluble in polar solvents (e.g., water, methanol) | Inferred[2] |

Part 2: Proposed Synthesis and Purification

While a specific protocol for this isomer is not widely published, a reliable synthetic route can be designed based on established methods for analogous compounds, such as 2-(2,4-Dichlorophenyl)cyclobutanamine.[1]

Retrosynthetic Strategy

The proposed synthesis involves a two-step process starting from commercially available 2-chlorophenylacetonitrile and 1,3-dibromopropane. The key steps are a cyclization reaction to form the cyclobutanecarbonitrile intermediate, followed by a reduction of the nitrile to the primary amine.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 2-(2-Chlorophenyl)cyclobutan-1-amine HCl.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-Chlorophenyl)cyclobutane-1-carbonitrile

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add a solution of 2-chlorophenylacetonitrile (1.0 eq.) in DMF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.

-

Add 1,3-dibromopropane (1.1 eq.) dropwise, keeping the temperature below 30 °C.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench carefully with ice-water.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the cyclobutanecarbonitrile intermediate.

Step 2: Synthesis of 2-(2-Chlorophenyl)cyclobutan-1-amine (Free Base)

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C.

-

Add a solution of the nitrile intermediate from Step 1 in THF dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to 0 °C and quench sequentially by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solids and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude amine in a minimal amount of diethyl ether (Et₂O).

-

Add a solution of HCl in Et₂O (2 M) dropwise with stirring until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration, wash with cold Et₂O, and dry under vacuum to yield the final hydrochloride salt.

Part 3: Structural Elucidation and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound.

Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

Spectroscopic and Chromatographic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include multiplets in the aromatic region (~7.0-7.5 ppm) corresponding to the four protons of the chlorophenyl group. The cyclobutane protons would appear as complex multiplets in the aliphatic region (~1.8-3.5 ppm). The proton alpha to the amine group would be a distinct multiplet, with its chemical shift and coupling constants being diagnostic for the cis/trans stereochemistry.

-

¹³C NMR: Approximately 10 distinct signals are expected. Six signals in the aromatic region (~120-140 ppm) and four signals in the aliphatic region (~20-60 ppm) for the cyclobutane carbons.

Mass Spectrometry (MS):

-

Using electrospray ionization in positive mode (ESI+), the expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ of the free base would be approximately 182.07.[3][4] The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) would be a key diagnostic feature.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for assessing the purity of the hydrochloride salt.

| Parameter | Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard for separation of small organic molecules.[5] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape.[6] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier. |

| Gradient | 5% B to 95% B over 10 min | Ensures elution of the compound and any impurities. |

| Flow Rate | 0.3 mL/min | Typical for analytical scale columns.[5] |

| Detection | UV at 254 nm | The chlorophenyl group provides strong UV absorbance. |

| Injection Volume | 5 µL | Standard volume for analytical injections.[6] |

Part 4: Potential Applications and Biological Context

2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is primarily of interest as a research chemical and a versatile building block for the synthesis of more complex molecules.[1] Its structural similarity to known psychoactive compounds, such as ketamine and its precursors which also feature a chlorophenyl group and a constrained amine, suggests that derivatives of this scaffold could be explored for their potential activity on the central nervous system (CNS).[7][8]

Research in this area could involve:

-

Scaffold for Library Synthesis: Using the amine as a handle for derivatization to create a library of novel compounds for high-throughput screening.

-

Intermediate for Target Molecules: Employing it in multi-step syntheses of complex pharmaceutical targets.

-

Probing Structure-Activity Relationships (SAR): Comparing the biological activity of the 2-chlorophenyl isomer against its 3- and 4-chlorophenyl counterparts to understand the impact of the chlorine's position.

Conclusion

This technical guide provides a foundational framework for the synthesis and analysis of 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride. By leveraging established chemical principles and data from closely related analogues, this document offers detailed, actionable protocols for its preparation and rigorous quality control. The unique structural features of this compound make it a valuable tool for medicinal chemists and drug discovery teams seeking to explore novel chemical space and develop next-generation therapeutics.

References

- PubChemLite. 1-(2-chlorophenyl)cyclobutan-1-amine hydrochloride (C10H12ClN).

- CymitQuimica. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl….

- PubChem. 2-Amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride | C12H15Cl2NO.

- PubChemLite. 3-(2-chlorophenyl)cyclobutan-1-amine hydrochloride (C10H12ClN).

- Synquest Labs. 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride.

- Angene Chemical. 1-(4-Chlorophenyl)cyclobutanamine hydrochloride(CAS# 75095-80-6 ).

- Benchchem. 2-(2,4-Dichlorophenyl)cyclobutanamine.

- Sigma-Aldrich. (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride.

- Google Patents. US20200369627A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione(prothioconazole) and its intermediates.

- Chemspace. 2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride - C9H11Cl2N.

- RASĀYAN J. Chem. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.

- RSC Publishing. Analytical Methods.

- MDPI. 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine).

- ResearchGate. (PDF) 2,2-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine).

- Sigma-Aldrich. trans-2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride | 131844-46-7.

- ResearchGate. Development of analytical method for simultaneous detection of 1-[(2- chlorophenyl) methyllimino methyl] cyclopentanol hydroclorid (CCM) and 2- Hydroxy-2- (o-chloro phenyl) cyclohexanon (HCH), two precursors of ketamine, in wastewater by LC-MS/MS.

- PubChem. (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine | C10H11Cl2N | CID.

- ChemicalBook. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application.

Sources

- 1. 2-(2,4-Dichlorophenyl)cyclobutanamine | Benchchem [benchchem.com]

- 2. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]

- 3. PubChemLite - 1-(2-chlorophenyl)cyclobutan-1-amine hydrochloride (C10H12ClN) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 3-(2-chlorophenyl)cyclobutan-1-amine hydrochloride (C10H12ClN) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 2-Amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride | C12H15Cl2NO | CID 25195026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]

Methodological & Application

application of 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride in medicinal chemistry

Application Note: 2-(2-Chlorophenyl)cyclobutan-1-amine Hydrochloride in Medicinal Chemistry

Abstract

In the pursuit of improved potency and metabolic stability, modern medicinal chemistry has shifted toward "escaping flatland"—increasing the fraction of sp3-hybridized carbons (

Introduction: The Case for Cyclobutane Scaffolds

The ethylamine side chain is a ubiquitous motif in bioactive molecules, particularly in CNS agents targeting monoamine receptors (e.g., Dopamine, Serotonin) and transporters. However, the high conformational entropy of the flexible ethyl chain often results in:

-

Entropic Penalty: Loss of binding affinity due to the energy cost of freezing the flexible chain into a bioactive conformation.

-

Metabolic Liability: Susceptibility to MAO (Monoamine Oxidase) degradation.

-

Promiscuity: Ability to adopt multiple conformations, leading to off-target binding.

2-(2-Chlorophenyl)cyclobutan-1-amine addresses these issues by locking the amine and the lipophilic 2-chlorophenyl group into a defined spatial relationship. The cyclobutane ring acts as a rigid spacer, reducing the entropic penalty of binding while increasing metabolic stability by removing abstractable benzylic hydrogens found in flexible analogs.

Structural Comparison

-

Flexible Parent: 2-Chlorophenethylamine (Rotatable bonds: 2)

-

Restricted Analog: 2-(2-Chlorophenyl)cyclobutan-1-amine (Rotatable bonds: 0 within the linker)

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride |

| Molecular Formula | |

| Molecular Weight | 218.12 g/mol (Salt) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM.[1][2] |

| Stereochemistry | Exists as cis and trans diastereomers. Commercial sources are often racemic mixtures unless specified as chiral. |

| Hygroscopicity | Moderate. Store in a desiccator at -20°C. |

Handling Precaution: As a primary amine hydrochloride, the compound is stable but should be converted to the free base in situ or immediately prior to reaction to prevent polymerization or degradation if stored as a free base oil.

Applications in Drug Design

A. Scaffold Hopping in CNS Ligands

The 2-chlorophenyl motif is a privileged substructure in NMDA antagonists (e.g., Ketamine) and anorectics (e.g., Lorcaserin analogs).

-

Strategy: Replace the flexible ethylamine linker of a lead compound with the cyclobutane core.

-

Benefit: The trans-isomer mimics the extended conformation of phenethylamines, often preferred by Transporters (SERT/NET), while the cis-isomer mimics the folded conformation.

-

Case Study Insight: Cyclobutane analogs of neurotransmitters have shown maintained or improved affinity with significantly reduced MAO susceptibility due to steric hindrance around the

-carbon.

B. Peptidomimetics and Kinase Inhibitors

In kinase inhibitors, the amine can form critical hydrogen bonds with the hinge region, while the cyclobutane ring orients the hydrophobic 2-chlorophenyl group into the "back pocket" (selectivity pocket).

-

Vector Control: The rigid bond angle of the cyclobutane (

88-90°) provides a unique vector distinct from cyclopentane (

Experimental Protocols

Protocol A: General Amide Coupling (Derivatization)

Use this protocol to couple the amine with carboxylic acids for library generation.

Materials:

-

Amine: 2-(2-Chlorophenyl)cyclobutan-1-amine HCl (1.0 equiv)

-

Acid:

(1.1 equiv) -

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step:

-

Preparation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) under

atmosphere. -

Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Addition: Add 2-(2-Chlorophenyl)cyclobutan-1-amine HCl (1.0 mmol) directly to the reaction mixture.

-

Note: The excess DIPEA will neutralize the HCl salt in situ, liberating the nucleophilic free amine.

-

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for

of product). -

Workup: Dilute with EtOAc (30 mL), wash with Sat.

(2x), Water (1x), and Brine (1x). Dry over -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Use this protocol to synthesize N-alkylated derivatives common in CNS drugs.

Materials:

-

Amine: 2-(2-Chlorophenyl)cyclobutan-1-amine HCl (1.0 equiv)

-

Aldehyde/Ketone:

(1.2 equiv) -

Reductant:

(1.5 equiv) -

Base:

(1.0 equiv) -

Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

-

Free Basing (In Situ): Suspend the amine HCl salt in DCE. Add

(1.0 equiv) and stir for 10 min. -

Imine Formation: Add the Aldehyde/Ketone. If the ketone is sterically hindered, add catalytic Acetic Acid (1 drop) and stir for 1 hour.

-

Reduction: Cool to 0°C. Add

portion-wise. -

Reaction: Allow to warm to RT and stir overnight.

-

Quench: Quench with Sat.

(aqueous). Stir vigorously for 20 min to decompose boron complexes. -

Extraction: Extract with DCM. Wash organic layer with brine.

-

Purification: The product is a secondary amine. Use amine-functionalized silica or add 1%

to the eluent during chromatography to prevent tailing.

Visualizing the Application

The following diagram illustrates the "Scaffold Hopping" logic and the synthetic divergence possible with this building block.

Figure 1: Strategic workflow for utilizing 2-(2-Chlorophenyl)cyclobutan-1-amine in Lead Optimization to overcome metabolic and entropic liabilities.

Critical Considerations: Stereochemistry

The cyclobutane ring introduces cis and trans isomerism, which drastically alters the vector of the phenyl group relative to the amine.

-

Cis-Isomer: The amine and phenyl group are on the same face. This mimics a "gauche" conformation of the ethylamine chain. Often preferred for intramolecular H-bonding or compact binding pockets.

-

Trans-Isomer: The amine and phenyl group are on opposite faces. This mimics the "anti" (extended) conformation.

-

Recommendation: If the commercial source is racemic, separate the diastereomers after the first coupling step (e.g., after amide formation) using Chiral HPLC, as the diastereomers of the derivatives often separate more easily than the polar free amine.

References

-

PubChem. 1-(2-chlorophenyl)cyclobutan-1-amine hydrochloride.[3] National Library of Medicine. Available at: [Link]

- Mousseau, J. J., & Charette, A. B. (2013). Applications of Cyclobutane Derivatives in Medicinal Chemistry. Accounts of Chemical Research. (Contextual grounding on cyclobutane utility).

-

Kishida Chemical Co., Ltd. 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride Building Blocks. BuyChemJapan. Available at: [Link]

-

MDPI. Synthesis and Biological Evaluation of Cyclobutane-Based Analogs. Molecules. Available at: [Link] (General reference for cyclobutane synthesis protocols cited in search).

Sources

- 1. PubChemLite - 3-(2-chlorophenyl)cyclobutan-1-amine hydrochloride (C10H12ClN) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1-(2-chlorophenyl)cyclobutan-1-amine hydrochloride (C10H12ClN) [pubchemlite.lcsb.uni.lu]

Topic: Analytical Methods for the Quantification of 2-(2-Chlorophenyl)cyclobutan-1-amine Hydrochloride

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride, a novel compound of interest in pharmaceutical development and chemical research. Recognizing the critical need for robust and reliable analytical data, this guide details three distinct, validated methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and a derivatization-based UV-Visible Spectrophotometry approach. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and grounding each method in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This ensures that the described procedures are not merely instructional but serve as self-validating systems for generating trustworthy and reproducible results.

Introduction: The Analytical Imperative

The compound 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride possesses structural motifs—a secondary amine on a cyclobutane ring and a chlorophenyl group—that suggest its potential as a key intermediate or active pharmaceutical ingredient (API). Accurate quantification is paramount for ensuring product quality, determining stability, performing pharmacokinetic studies, and meeting regulatory requirements. The choice of analytical method is a critical decision, contingent on factors such as required sensitivity, specificity, sample matrix, available instrumentation, and the intended application (e.g., routine quality control vs. trace impurity analysis).

This guide presents three methods, each with distinct advantages:

-

HPLC-UV: The workhorse of pharmaceutical analysis, offering high specificity and precision for routine QC.

-

GC-MS: An orthogonal technique providing unparalleled specificity and structural confirmation, ideal for impurity identification and analysis in complex matrices.

-

UV-Vis Spectrophotometry: A cost-effective and rapid method suitable for screening and quantification in simpler matrices, enhanced by a specific derivatization reaction.

All methods are presented with a rationale for parameter selection and a clear protocol for implementation and validation, adhering to the internationally recognized ICH Q2(R1) guidelines to ensure data integrity.[3][4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is the recommended approach for routine quality control of 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride in bulk form and simple formulations due to its high precision, specificity, and robustness.

Scientific Rationale and Method Development Insights

The strategy is to use reversed-phase chromatography, which separates analytes based on their hydrophobicity.

-

Column Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase.[5] Its non-polar nature provides strong retention for the moderately non-polar 2-(2-Chlorophenyl)cyclobutan-1-amine molecule, allowing for effective separation from more polar impurities.

-

Mobile Phase Optimization: The mobile phase consists of an aqueous buffer and an organic solvent (acetonitrile). The key to achieving a sharp, symmetrical peak for an amine-containing compound is controlling its ionization state. The primary amine group (pKa typically ~9-10) will be protonated (cationic) at acidic pH. By setting the aqueous buffer pH to ~3.0, we ensure the analyte is in a single, stable ionic form, preventing peak tailing that can occur from interactions with residual silanols on the silica backbone of the column.

-

Detection Wavelength (λmax): The 2-chlorophenyl group is the primary chromophore. A UV scan of the analyte is necessary to determine the wavelength of maximum absorbance (λmax). For chlorophenyl moieties, this is typically in the 210-240 nm range.[5] Analysis at λmax provides the highest sensitivity.

Detailed Experimental Protocol

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Industry standard for robust separation of moderately polar compounds.[5][6] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5-3.0) | Ensures consistent protonation of the amine for good peak shape. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |

| Gradient | Isocratic: 60% A / 40% B (Adjust as needed) | Start with an isocratic run for simplicity; a gradient may be needed if impurities are present. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |

| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak distortion. |

| Detection | UV at λmax (e.g., 225 nm, verify with standard) | Maximizes signal-to-noise ratio for the analyte. |

| Run Time | 10 minutes | Sufficient to elute the main peak and any early/late eluting impurities. |

Procedure:

-

Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Filter and degas both mobile phases.

-

Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

-

Sample Preparation (1 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

-

Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject the blank (diluent), followed by the standard solutions and then the sample solutions.

Validation Protocol Framework (per ICH Q2(R1))

This protocol must be validated to prove it is fit for purpose.[1]

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the signal is from the analyte only. | Peak purity analysis (PDA), no interfering peaks at the analyte retention time from blank/placebo. |

| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 for 5-6 concentration levels. |

| Range | The concentration interval of acceptable accuracy and precision. | Typically 80% to 120% of the target concentration. |

| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery for spiked samples at three levels (e.g., 80%, 100%, 120%). |

| Precision | Agreement between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |

| LOQ/LOD | Lowest concentration that can be reliably quantified/detected. | Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD). |

Visualization: HPLC Workflow

Caption: Workflow for HPLC-UV analysis and validation.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, offering superior specificity. It is particularly useful for identifying unknown impurities or for quantification in complex matrices where chromatographic separation by HPLC is insufficient.

Scientific Rationale and Method Development Insights

-

The Necessity of Derivatization: Primary amines like our target analyte contain active hydrogens, which can lead to strong, undesirable interactions with the GC column, resulting in poor peak shape (tailing) and low response. Derivatization is a mandatory step to address this.[7] We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, a common and effective silylating agent, to replace the active hydrogens on the amine with non-polar trimethylsilyl (TMS) groups. This increases the analyte's volatility and thermal stability, making it ideal for GC analysis.

-

Column Selection: A low-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is highly versatile and provides excellent separation for a wide range of derivatized compounds.[8]

-

Mass Spectrometric Detection: MS detection is the key advantage of this method. We can operate in two modes:

-

Full Scan Mode: Provides the full mass spectrum of eluting peaks, which serves as a chemical fingerprint for positive identification and structural elucidation of unknown impurities.

-

Selected Ion Monitoring (SIM) Mode: For quantification, we monitor only a few characteristic, abundant ions of the derivatized analyte. This dramatically increases sensitivity and selectivity by filtering out background noise.[9]

-

Detailed Experimental Protocol

Instrumentation:

-

GC system with a split/splitless injector

-

Autosampler

-

Mass Spectrometer (Single Quadrupole or equivalent)

Derivatization and GC-MS Conditions:

| Parameter | Recommended Condition | Rationale |

| Derivatizing Agent | BSTFA with 1% TMCS | Highly effective silylating agent for primary amines. |

| Reaction | 100 µL sample solution + 100 µL BSTFA, heat at 70°C for 30 min | Ensures complete derivatization. |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | Robust, low-polarity column for general purpose analysis.[10] |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |

| Injector Temp. | 250 °C | Ensures rapid vaporization without thermal degradation. |

| Injection Mode | Split (e.g., 20:1) | Prevents column overloading for concentrated samples. |

| Oven Program | 100°C (1 min), ramp at 15°C/min to 280°C (5 min) | Provides good separation of the derivatized analyte from reagent peaks. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |

| MS Mode | Full Scan (50-550 amu) for identification; SIM for quantification. | Balances qualitative and quantitative needs. |

Procedure:

-

Standard/Sample Preparation: Prepare stock solutions in a dry, aprotic solvent like pyridine or acetonitrile.

-

Derivatization: In a 2 mL autosampler vial, combine 100 µL of the standard or sample solution with 100 µL of BSTFA + 1% TMCS. Cap tightly and heat at 70°C for 30 minutes. Cool to room temperature before analysis.

-

Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.

-

Data Analysis:

-

Identify the TMS-derivatized analyte peak by its retention time and mass spectrum in Full Scan mode.

-

For quantification, select 2-3 abundant and specific ions (e.g., the molecular ion and key fragments) and build a calibration curve in SIM mode.

-

Visualization: GC-MS Workflow with Derivatization

Caption: GC-MS workflow, highlighting the critical derivatization step.

Method 3: UV-Visible Spectrophotometry via Colorimetric Derivatization

This method provides a simple, rapid, and cost-effective means for quantification, particularly when chromatographic systems are unavailable or for high-throughput screening. Its success hinges on converting the analyte into a colored compound.

Scientific Rationale and Method Development Insights

Direct UV-Vis analysis of 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is prone to interference and may lack sensitivity.[11] To overcome this, we employ a colorimetric approach.

-

Derivatization for Color: The primary amine group of the analyte can react with specific reagents to form a product with strong absorbance in the visible spectrum (a chromophore). A suitable reagent is 1,2-naphthoquinone-4-sulphonate (NQS). In an alkaline medium, NQS reacts with primary amines to form a stable, orange-red colored product, shifting the absorbance into the visible range (~430-460 nm).[12][13] This has two major benefits:

-

Increased Specificity: Most excipients or impurities in a simple formulation will not react with NQS, minimizing interference.

-

Increased Sensitivity: The molar absorptivity of the resulting colored complex is typically much higher than that of the parent compound in the UV region.

-

Detailed Experimental Protocol

Instrumentation:

-

UV-Visible Spectrophotometer (double beam recommended)

-

Matched 1 cm quartz or glass cuvettes

-

Water bath

Reagents:

-

NQS Solution (0.5% w/v): Dissolve 0.5 g of 1,2-naphthoquinone-4-sulphonate sodium salt in 100 mL of deionized water. Prepare fresh.

-

Alkaline Buffer (pH 10.0): Standard borate or phosphate buffer.

Procedure:

-

Standard/Sample Preparation: Prepare stock solutions of the standard and sample in deionized water.

-

Color Development:

-

Pipette 1.0 mL of each standard/sample solution into separate test tubes.

-

Add 1.0 mL of the alkaline buffer to each tube.

-

Add 1.0 mL of the NQS solution to each tube.

-

Mix well and heat in a water bath at 60°C for 20 minutes to ensure complete reaction.

-

Cool the tubes to room temperature.

-

Dilute the contents to a final volume of 10 mL with deionized water.

-

-

Measurement:

-

Prepare a reagent blank using 1.0 mL of water instead of the sample.

-

Determine the λmax of the colored product by scanning a mid-range standard from 400-600 nm against the reagent blank.

-

Measure the absorbance of all standards and samples at the determined λmax.

-

-

Quantification: Construct a calibration curve by plotting absorbance vs. concentration for the standards. Use the linear regression equation to determine the concentration of the unknown samples.

Visualization: UV-Vis Derivatization Workflow

Caption: Workflow for colorimetric quantification via UV-Vis.

Comparative Summary of Analytical Methods

The selection of the optimal method depends on the specific analytical challenge.

| Parameter | HPLC-UV | GC-MS | UV-Vis (Derivatization) |

| Specificity | High (Separation-based) | Very High (Separation + Mass) | Moderate (Reaction-based) |

| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (µg/mL) |

| Application | Routine QC, stability testing, assays | Impurity identification, metabolomics, trace analysis | High-throughput screening, basic QC |

| Sample Prep | Simple dilution | Derivatization required | Derivatization required |

| Cost/Complexity | Moderate | High | Low |

| Data Output | Chromatogram, concentration | Chromatogram, mass spectrum, concentration | Absorbance, concentration |

Conclusion

The quantification of 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride can be achieved with high confidence using HPLC-UV, GC-MS, or derivatization-based UV-Vis spectrophotometry. HPLC-UV stands out as the most balanced method for routine quality control applications. GC-MS provides an orthogonal, highly specific method essential for structural confirmation and trace analysis. UV-Vis offers a simple, low-cost alternative for screening purposes. Regardless of the method chosen, a thorough validation in accordance with ICH Q2(R1) guidelines is mandatory to ensure the generation of accurate, reliable, and defensible analytical data, which is the cornerstone of sound scientific research and drug development.[1]

References

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

-

Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

-

ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Research Journal of Pharmacy and Technology. (2021). UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies. [Link]

-

ResearchGate. (2025). UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies | Request PDF. [Link]

-

RASĀYAN Journal of Chemistry. (2024). Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method. [Link]

-

ScienceDirect. (2023). Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles. [Link]

-

American Laboratory. (2010). Supporting Pharmaceutical Cleaning Validation With TOC and UV-VIS Spectrophotometric Analysis. [Link]

-

HunterLab. (2022). Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. [Link]

-

Wiley Online Library. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]

-

Royal Society of Chemistry. (2010). Analytical Methods. [Link]

-

MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. [Link]

-

Mustansiriya Medical Journal. (2018). Analytical methods for diagnosis a mixture of narcotic substances in seized materials. [Link]

-

Research Journal of Science and Technology. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. [Link]

-

PubMed. (1997). Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) in toxicological analysis. [Link]

Sources

- 1. jordilabs.com [jordilabs.com]

- 2. database.ich.org [database.ich.org]

- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. greenpharmacy.info [greenpharmacy.info]

- 7. scispace.com [scispace.com]

- 8. rjstonline.com [rjstonline.com]

- 9. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) in toxicological analysis. Studies on the detection of clobenzorex and its metabolites within a systematic toxicological analysis procedure by GC-MS and by immunoassay and studies on the detection of alpha- and beta-amanitin in urine by atmospheric pressure ionization electrospray LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability - ... | HunterLab [hunterlab.com]

- 12. rjptonline.org [rjptonline.org]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chlorophenyl)cyclobutan-1-amine HCl

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(2-Chlorophenyl)cyclobutan-1-amine HCl. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, focusing on the two most critical stages: the formation of the cyclobutanone intermediate and its subsequent conversion to the target amine.

Stage 1: Synthesis of 2-(2-Chlorophenyl)cyclobutanone

A prevalent route to the key intermediate, 2-(2-chlorophenyl)cyclobutanone, involves the reaction of a cyclobutyl Grignard reagent with 2-chlorobenzonitrile, followed by hydrolysis of the resulting imine.

Question 1: My yield of 2-(2-chlorophenyl)cyclobutanone from the Grignard reaction with 2-chlorobenzonitrile is consistently low, and I recover a lot of starting nitrile. What's going wrong?

Answer: Low conversion in this Grignard reaction is a frequent issue, often stemming from three primary causes: poor Grignard reagent quality, competing side reactions, and incomplete hydrolysis of the intermediate imine.

-

Grignard Reagent Quality: Grignard reagents are highly sensitive to moisture and air. Ensure your reaction is performed under strictly anhydrous conditions using dry glassware and high-purity, dry solvents (typically THF or diethyl ether). Titrating your Grignard reagent before use is highly recommended to determine its exact molarity.

-

Competing Basicity (Enolization): The Grignard reagent is a strong base as well as a nucleophile.[1][2] If your substrate or solvent contains acidic protons, the Grignard will be quenched in a simple acid-base reaction.[3] While 2-chlorobenzonitrile lacks an obvious acidic proton, sterically hindered Grignard reagents may act as a base, leading to other side reactions instead of the desired nucleophilic addition.[1]

-

Incomplete Imine Hydrolysis: The initial product of the Grignard addition to the nitrile is a magnesium salt of an imine.[2][4] This intermediate must be hydrolyzed, typically with aqueous acid (H₃O⁺), to yield the ketone.[5][6] If the hydrolysis is incomplete, the isolated product will be a mixture, leading to a low yield of the desired ketone. The hydrolysis is an equilibrium process, so using a sufficient excess of water and allowing adequate reaction time during workup is crucial.[6][7]

Troubleshooting Protocol:

-

Verify Reagent Quality: Use freshly prepared or newly purchased Grignard reagent and titrate it immediately before use.

-

Optimize Reaction Conditions: Add the nitrile solution slowly to the Grignard reagent at 0 °C to control the exotherm and minimize side reactions.

-

Ensure Complete Hydrolysis: During workup, after quenching the reaction with a saturated NH₄Cl solution, add a dilute acid (e.g., 1M HCl) and stir vigorously for at least 1-2 hours at room temperature to ensure the complete conversion of the imine to the ketone.[5] Monitor the disappearance of the imine intermediate by TLC or LC-MS.

Stage 2: Reductive Amination of 2-(2-Chlorophenyl)cyclobutanone

The conversion of the ketone to the primary amine is typically achieved via reductive amination. This process involves the formation of an imine intermediate with an amine source (e.g., ammonia), followed by its reduction.[8][9]

Question 2: My main byproduct in the reductive amination step is the alcohol, 2-(2-chlorophenyl)cyclobutanol. How can I prevent the reduction of my starting ketone?

Answer: The formation of the corresponding alcohol is a classic side reaction in reductive aminations. It occurs when the reducing agent reacts with the starting ketone faster than it reduces the intermediate imine.[10] This is especially problematic with powerful, non-selective reducing agents like sodium borohydride (NaBH₄).

The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the ketone.

-

Mechanism of Selectivity: The reaction is typically run under weakly acidic conditions (pH 4-6) to catalyze imine formation. At this pH, the imine nitrogen is protonated to form an iminium ion. This iminium ion is significantly more electrophilic and thus more readily reduced than the starting ketone.

-

Recommended Reagents:

-

Sodium Cyanoborohydride (NaBH₃CN): This is a classic selective reducing agent. It is mild enough that it will not reduce the ketone at a significant rate but is reactive enough to reduce the iminium ion.[11]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent in modern synthesis. It is less toxic than NaBH₃CN and is also highly selective for the imine/iminium ion. It is moisture-sensitive and typically used in anhydrous solvents like dichloroethane (DCE) or THF.[10][12]

-

Workflow for Minimizing Alcohol Byproduct:

Caption: Troubleshooting workflow for alcohol byproduct formation.

Question 3: I'm observing a significant amount of a higher molecular weight impurity, likely a secondary amine. What is the cause and how can I avoid it?

Answer: This impurity is the result of over-alkylation. The desired primary amine product is itself a nucleophile and can react with another molecule of the starting ketone, 2-(2-chlorophenyl)cyclobutanone. This forms a new imine, which is then reduced to create a secondary amine.

Mechanism of Over-Alkylation: R₂C=O + R'-NH₂ (product) → R₂C=N-R' → R₂CH-NH-R' (secondary amine impurity)

Strategies to Minimize Over-Alkylation:

-

Stoichiometry Control: The most effective method is to use a large excess of the initial amine source (e.g., ammonium acetate or a solution of ammonia in methanol). Le Châtelier's principle dictates that this will favor the reaction with the initial amine source over the product amine, kinetically suppressing the side reaction.

-

Slow Addition: If using a large excess is not feasible, slowly adding the reducing agent to the mixture of the ketone and amine source can help. This keeps the concentration of the primary amine product low at any given time, reducing the probability of it reacting with the remaining ketone.

Frequently Asked Questions (FAQs)

Q: What is the overall synthetic pathway and where do the key side reactions occur?

A: The synthesis generally proceeds in two main stages. The diagram below illustrates this pathway and highlights the critical side reactions discussed.

Caption: General synthesis pathway with major side reactions.

Q: Which reducing agent is best for the reductive amination step?

A: The choice depends on the scale, substrate sensitivity, and safety considerations. Here is a comparison of common reagents:

| Reagent | Formula | Pros | Cons | Recommended Solvent |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | High selectivity for imines/iminiums; non-toxic byproducts; commercially available as a stable powder.[12] | Moisture sensitive; more expensive. | DCE, THF, DCM[10] |

| Sodium Cyanoborohydride | NaBH₃CN | Good selectivity; stable in water and protic solvents.[11] | Highly toxic (potential for HCN gas release, especially at low pH); requires careful handling and waste disposal. | Methanol, Ethanol |

| Sodium Borohydride | NaBH₄ | Inexpensive; readily available. | Poor selectivity (reduces ketones and aldehydes rapidly); requires a two-step process (pre-formation of imine).[10] | Methanol, Ethanol |

For both safety and efficacy, Sodium Triacetoxyborohydride (STAB) is the recommended first choice for this transformation.

Q: How can I effectively purify the final 2-(2-Chlorophenyl)cyclobutan-1-amine HCl salt?

A: Purification is critical to obtaining a high-purity final product.

-

Free Base Purification: Before salt formation, it is often beneficial to purify the free amine. Column chromatography on silica gel is effective, typically using a gradient of methanol in dichloromethane (DCM) with a small amount of triethylamine (0.5-1%) to prevent the amine from streaking on the silica.

-

Salt Formation and Recrystallization: Dissolve the purified free amine in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol (IPA). Add a solution of HCl in the same solvent (or HCl in dioxane) dropwise until precipitation is complete. The resulting solid can then be collected by filtration and recrystallized, often from a solvent system like IPA/hexane or ethanol/ether, to remove any remaining impurities.

Experimental Protocol: Reductive Amination using STAB

This protocol provides a reliable method for the conversion of 2-(2-chlorophenyl)cyclobutanone to the corresponding primary amine.

Materials:

-

2-(2-Chlorophenyl)cyclobutanone (1.0 eq)

-

Ammonium Acetate (NH₄OAc) (10 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous Dichloroethane (DCE)

-

Acetic Acid (optional, to maintain pH)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(2-chlorophenyl)cyclobutanone and ammonium acetate.

-

Add anhydrous DCE to form a stirrable suspension (approx. 0.2 M concentration with respect to the ketone).

-

Stir the mixture at room temperature for 1 hour to facilitate initial imine formation.

-

In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Note: The reaction may be slightly exothermic.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

-

Purify the crude product by column chromatography or proceed directly to salt formation if purity is sufficiently high.

References

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. quora.com [quora.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. byjus.com [byjus.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Technical Support Center: Scaling Up the Synthesis of 2-(2-Chlorophenyl)cyclobutan-1-amine Hydrochloride

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges that may arise during laboratory-scale experiments and the subsequent scale-up to larger production.

I. Overview of the Synthetic Pathway

The synthesis of 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general synthetic route involves two key transformations:

-

Synthesis of 2-(2-Chlorophenyl)cyclobutanone: This intermediate is typically prepared via a [2+2] cycloaddition reaction or other methods for forming cyclobutanone rings.[1][2][3]

-

Reductive Amination: The cyclobutanone is then converted to the corresponding primary amine through reductive amination.[4][5]

-

Salt Formation: The final step involves the formation of the hydrochloride salt to improve the stability and handling of the amine product.

This guide will focus on the challenges and troubleshooting associated with each of these critical stages, particularly in the context of scaling up the synthesis.

Experimental Workflow Diagram

Caption: General synthetic workflow for 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride.

II. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up, providing potential causes and actionable solutions.

Step 1: Synthesis of 2-(2-Chlorophenyl)cyclobutanone

| Problem | Potential Causes | Troubleshooting & Optimization |

| Low or no product formation | 1. Poor quality of starting materials: Decomposed 2-chlorophenylacetyl chloride or impure ethylene. 2. Inefficient cycloaddition: Incorrect temperature, pressure, or catalyst activity. 3. Side reactions: Polymerization of ethylene or decomposition of the ketene intermediate. | 1. Verify starting material purity: Use freshly distilled 2-chlorophenylacetyl chloride. Ensure high-purity ethylene is used. 2. Optimize reaction conditions: Screen different Lewis acid catalysts and optimize their loading. Carefully control the temperature and pressure of the reaction. For scale-up, ensure efficient heat transfer to maintain the optimal temperature profile.[6] 3. Control reaction concentration: Maintain an appropriate concentration of reactants to minimize side reactions. |

| Formation of by-products | 1. Rearrangement of the cyclobutanone ring. 2. Formation of oligomeric or polymeric material. | 1. Mild reaction conditions: Use milder Lewis acids or lower reaction temperatures to suppress rearrangement pathways. 2. Purification: Employ fractional distillation or column chromatography to separate the desired product from by-products. |

| Difficulty in purification | 1. Close boiling points of product and impurities. 2. Thermal instability of the product. | 1. High-efficiency distillation: Use a fractional distillation column with a high number of theoretical plates. 2. Vacuum distillation: Purify the product under reduced pressure to lower the boiling point and prevent thermal decomposition. |

Step 2: Reductive Amination

| Problem | Potential Causes | Troubleshooting & Optimization |

| Incomplete conversion of the ketone | 1. Inactive reducing agent: Degradation of the hydride reagent (e.g., sodium borohydride, sodium cyanoborohydride). 2. Insufficient amount of ammonia or amine source. 3. Formation of stable imine/enamine intermediates that are resistant to reduction. [7] | 1. Use fresh reducing agent: Ensure the hydride reagent is fresh and has been stored under appropriate conditions. Consider using alternative, more robust reducing agents like 2-picoline borane for scale-up.[8] 2. Optimize stoichiometry: Use a sufficient excess of the ammonia source (e.g., ammonia gas, ammonium acetate) to drive the equilibrium towards imine formation. 3. Adjust pH: The pH of the reaction is critical for imine formation and reduction. A slightly acidic medium often favors imine formation. |

| Formation of secondary amine or other by-products | 1. Over-alkylation: The primary amine product reacts with another molecule of the ketone. 2. Reduction of the starting ketone to the corresponding alcohol. | 1. Control stoichiometry: Use a large excess of the ammonia source to minimize the reaction of the product amine with the starting ketone. 2. Choice of reducing agent: Use a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride or sodium triacetoxyborohydride.[5] |

| Difficult work-up and product isolation | 1. Emulsion formation during extraction. 2. Product loss during aqueous washes. | 1. Break emulsions: Add brine or a small amount of a different organic solvent to break up emulsions. 2. pH adjustment: Carefully adjust the pH of the aqueous layer during extraction to ensure the amine is in its free base form and readily extracted into the organic phase. |

Step 3: HCl Salt Formation and Purification

| Problem | Potential Causes | Troubleshooting & Optimization |

| Product "oiling out" instead of crystallizing | 1. Supersaturation is too high. 2. Presence of impurities inhibiting crystallization. 3. Inappropriate solvent system. | 1. Control addition rate: Add the HCl source (e.g., HCl in isopropanol, gaseous HCl) slowly to the amine solution to control the rate of salt formation and prevent oiling out. 2. Purify the free base: Ensure the free amine is of high purity before salt formation. 3. Solvent screening: Experiment with different solvent systems (e.g., isopropanol, ethanol, ethyl acetate, or mixtures) to find optimal crystallization conditions.[9] |

| Low yield of the hydrochloride salt | 1. Incomplete precipitation. 2. Product loss during filtration and washing. | 1. Optimize crystallization conditions: Cool the solution slowly and for a sufficient amount of time to maximize precipitation. 2. Washing solvent: Wash the filtered solid with a cold, non-polar solvent in which the hydrochloride salt has low solubility. |

| Inconsistent crystal form (polymorphism) | 1. Variations in crystallization conditions: Different cooling rates, solvent systems, or agitation can lead to different crystal forms.[10] | 1. Standardize crystallization protocol: Strictly control all parameters of the crystallization process, including temperature, cooling rate, stirring speed, and solvent composition, to ensure consistent formation of the desired polymorph.[10] |

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control during the scale-up of the reductive amination?

A: The most critical aspect is managing the reaction exotherm and maintaining a homogeneous mixture. Reductive aminations can be exothermic, and on a larger scale, inefficient heat transfer can lead to temperature spikes, promoting side reactions and degradation of the product.[6] Ensure the reactor has adequate cooling capacity and efficient agitation to maintain the desired temperature throughout the process.

Q2: Are there any specific safety precautions for handling the reagents involved?

A: Yes, several reagents require careful handling:

-

2-Chlorophenylacetyl chloride: This is a lachrymator and is corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Hydride reducing agents (e.g., NaBH₄, NaBH₃CN): These reagents are flammable solids and can react violently with water or acids to release flammable hydrogen gas. Handle in an inert atmosphere and quench excess reagent carefully.

-

Gaseous HCl or concentrated HCl solutions: These are highly corrosive and can cause severe respiratory and skin burns. Use in a well-ventilated area with appropriate PPE.

Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A: A combination of techniques is recommended:

-

Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components, including starting materials, intermediates, and by-products.

-

High-Performance Liquid Chromatography (HPLC): For accurate quantification of the final product purity and detection of non-volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and key intermediates.[11][12]

Q4: How can I control the diastereoselectivity of the final product?

A: The reductive amination of 2-(2-Chlorophenyl)cyclobutanone can lead to the formation of cis and trans diastereomers. The ratio of these isomers can be influenced by the choice of reducing agent and reaction conditions. Bulky reducing agents may favor the formation of one diastereomer over the other. It is often necessary to separate the desired diastereomer through crystallization or chromatography. Diastereomeric salt crystallization with a chiral acid can also be employed for separation.

Q5: What are the common impurities to look for in the final product?

A: Potential impurities include:

-

Unreacted 2-(2-chlorophenyl)cyclobutanone.

-

The corresponding alcohol from the reduction of the ketone.

-

The secondary amine formed from over-alkylation.

-

Positional isomers or other by-products from the cyclobutanone synthesis.

-

Residual solvents from the reaction and purification steps.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-(2-Chlorophenyl)cyclobutanone

This protocol is a general guideline and may require optimization.

-

To a solution of triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C, add 2-chlorophenylacetyl chloride (1.0 eq.) dropwise.

-

After stirring for 15 minutes, add ethylene gas (1.5 eq.) via a balloon or by bubbling through the solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Reductive Amination and HCl Salt Formation

This protocol is a general guideline and may require optimization.

-

Dissolve 2-(2-chlorophenyl)cyclobutanone (1.0 eq.) in methanol.

-

Add ammonium acetate (10 eq.) and stir until dissolved.

-

Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of 2M HCl.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Basify the aqueous residue with 2M NaOH and extract the free amine with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude free amine.

-

Dissolve the crude amine in isopropanol and add a solution of HCl in isopropanol dropwise until the pH is acidic.

-

Cool the mixture to induce crystallization.

-

Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield 2-(2-chlorophenyl)cyclobutan-1-amine hydrochloride.

Troubleshooting Diagram for Reductive Amination

Caption: Decision-making flowchart for troubleshooting low yields in reductive amination.

V. References

-

Arborpharm. (n.d.). Key details that are easily overlooked during the scale-up of the synthesis process. Retrieved from [Link]

-

Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses. (n.d.). Cloudinary. Retrieved from [Link]

-

1 H and 13 C NMR data of compounds 1 and 2 a. (n.d.). ResearchGate. Retrieved from [Link]

-

Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025, January 1). Reddit. Retrieved from [Link]

-

Hou, S.-Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37.

-

WO 2008/155777 A2. (2008, December 24). Google Patents. Retrieved from

-

Elucidating an unknown compound using 1H- and 13C-NMR spectral data. (2021, September 19). Chemistry Stack Exchange. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Retrieved from [Link]

-

Kinam Park. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838.

-

The Dong Group. (2013, August 22). Synthesis of Cyclobutanone and Cyclobutenone. Retrieved from [Link]

-

Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]

-

Jacquet, I., et al. (2024). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Molbank, 2024(1), M1916.

-

Jacquet, I., et al. (2024). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). MDPI.

-

EP3505509A1. (n.d.). Google Patents. Retrieved from

-

Hou, S.-Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC.

-

(S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. (n.d.). PMC.

-

Hou, S.-Y., et al. (2024). Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Springer Nature.

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

-

EP2145890A2. (n.d.). Google Patents. Retrieved from

-

One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Methylamine Hydrochloride. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2025, April 10). RJPT. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

-

2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.

-

Khegay, A., & Hall, D. G. (2025). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. The Journal of Organic Chemistry, 90(26), 9181-9188.

-

Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Piperazine hydrochloride patented technology retrieval search results. (n.d.). Patsnap. Retrieved from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011, April 18). Beilstein Journals. Retrieved from [Link]

-

US20200299224A1. (n.d.). Google Patents. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 3. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. reddit.com [reddit.com]

- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 9. kinampark.com [kinampark.com]

- 10. EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds - Google Patents [patents.google.com]

- 11. fiverr-res.cloudinary.com [fiverr-res.cloudinary.com]

- 12. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Analysis of Synthetic Methodologies for 2-(2-Chlorophenyl)cyclobutan-1-amine Hydrochloride

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is a valuable building block, and its synthesis can be approached through various established chemical transformations. This guide provides an in-depth comparative study of four prominent methods for its synthesis: Reductive Amination, Hofmann Rearrangement, Curtius Rearrangement, and the Schmidt Reaction. Each method is evaluated based on its synthetic efficiency, substrate requirements, potential challenges, and overall practicality in a research and development setting.

Precursor Synthesis: The Gateway to Diverse Amine Syntheses

The choice of synthetic route to the target amine dictates the required precursor. The two primary starting materials for the discussed methodologies are 2-(2-chlorophenyl)cyclobutan-1-one and 2-(2-chlorophenyl)cyclobutanecarboxylic acid.

Synthesis of 2-(2-Chlorophenyl)cyclobutan-1-one

A robust and modular approach to 2-(2-chlorophenyl)cyclobutan-1-one is the palladium-catalyzed α-arylation of cyclobutanone. This method, an extension of the well-established Buchwald-Hartwig cross-coupling, allows for the formation of the C-C bond between the cyclobutanone enolate and the aryl halide.

dot

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Chlorophenyl)cyclobutan-1-amine Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the phenylcyclobutylamine scaffold has emerged as a promising framework for the development of novel therapeutic agents, particularly in the realm of antidepressants and neuronal stimulants. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride and its derivatives. By synthesizing available data and providing a comparative framework, this document aims to equip researchers with the insights necessary to drive the rational design of more potent and selective modulators of monoamine neurotransmission.

The Phenylcyclobutylamine Core: A Scaffold for CNS Activity

The phenylcyclobutylamine moiety is a key pharmacophore found in compounds that interact with monoamine transporters, including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). Inhibition of these transporters is a clinically validated mechanism for the treatment of depression and other mood disorders. The rigid cyclobutane ring serves to orient the phenyl and amine functionalities in a specific spatial arrangement, which is critical for binding to and inhibiting the function of these transporters.

Deconstructing the Structure-Activity Relationship

The pharmacological activity of 2-(2-Chlorophenyl)cyclobutan-1-amine and its analogs is dictated by several key structural features:

-

The Cyclobutane Ring: The four-membered ring imparts a degree of conformational rigidity that is absent in more flexible acyclic analogs. This constrained geometry is crucial for presenting the pharmacophoric elements—the aromatic ring and the amino group—in an optimal orientation for interaction with the binding sites of monoamine transporters.

-

The Phenyl Ring: The aromatic ring is essential for activity, likely engaging in π-π stacking or hydrophobic interactions within the transporter proteins. The position of this ring on the cyclobutane core is a critical determinant of potency and selectivity.

-

The Amine Group: The primary amine is a key site for interaction, likely forming salt bridges or hydrogen bonds with acidic residues in the transporter binding pocket. The hydrochloride salt form enhances the compound's solubility and stability.

-

Substitution on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring profoundly influence the compound's pharmacological profile.

The Critical Influence of Phenyl Ring Substitution: A Comparative Analysis

While direct comparative data for 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is limited in publicly available literature, we can infer the structure-activity relationship by examining related compounds and general principles of medicinal chemistry. The following table summarizes the expected impact of different substitutions on the phenyl ring, with a focus on monoamine reuptake inhibition.

| Derivative | Key Structural Feature | Expected Impact on Monoamine Transporter Affinity | Rationale |